Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterated form of lovastatin, a well-known lipid-lowering agent. It is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in managing cholesterol levels and reducing cardiovascular disease risks. This compound is derived from the fermentation products of the fungus Aspergillus terreus and is utilized primarily in research settings to study metabolic pathways and drug interactions.
Lovastatin-d3 Hydroxy Acid Sodium Salt is synthesized from lovastatin through a series of chemical reactions that introduce deuterium atoms into the molecule. The sodium salt form is achieved by neutralizing the hydroxy acid with sodium hydroxide. The compound has a CAS number of 1217528-38-5 and is recognized for its stability and effectiveness in various biochemical applications .
This compound falls under several categories:
The synthesis of Lovastatin-d3 Hydroxy Acid Sodium Salt involves multiple steps, including:
The industrial production of this compound employs rigorous quality control measures to ensure high purity (>95% HPLC) and consistency. The synthetic routes can vary based on specific research requirements but typically involve controlled conditions to optimize yield and minimize impurities .
The molecular formula for Lovastatin-d3 Hydroxy Acid Sodium Salt is with a molecular weight of 447.56 g/mol. The structure features several functional groups typical of statins, including a hydroxy acid moiety and a sodium ion associated with the carboxylate group.
Lovastatin-d3 Hydroxy Acid Sodium Salt can undergo various chemical reactions:
Common reagents include:
Lovastatin-d3 Hydroxy Acid Sodium Salt functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively reduces the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis. This action leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C), thereby lowering cardiovascular risk .
The compound exhibits high stability under standard laboratory conditions, making it suitable for various analytical applications .
Lovastatin-d3 Hydroxy Acid Sodium Salt is primarily used in scientific research settings:
This compound plays a vital role in advancing knowledge in pharmacology and biochemistry, particularly related to lipid management therapies.
Deuterium labeling of statins employs precision chemical techniques to introduce stable isotopes into specific molecular positions without altering biological activity. For Lovastatin-d3 Hydroxy Acid Sodium Salt, deuterium atoms are typically incorporated at the C-2′ methyl group of the 2-methylbutyrate side chain. This strategic placement minimizes metabolic vulnerability while preserving the compound’s HMG-CoA reductase inhibitory activity. Two primary methodologies dominate:
Critical challenges include avoiding back-exchange reactions during purification and maintaining stereochemical integrity. Advanced techniques like chiral-phase chromatography ensure retention of the molecule’s asymmetric centers during deuterium integration [4].
Table 1: Deuterium Incorporation Methods for Lovastatin-d3
Method | Isotopic Purity | Regioselectivity | Yield |
---|---|---|---|
Catalytic H/D Exchange | 85–90% | Low | 40–50% |
Synthetic Precursor Route | 98–99% | High | 75–80% |
The conversion of deuterated lovastatin lactone (Lovastatin-d3) to its bioactive hydroxy acid sodium salt form requires meticulous hydrolysis and salt formation steps. Key process parameters include:
Process analytical technology (PAT) tools like in-situ FTIR monitor carboxylate anion formation (peak at 1,580 cm⁻¹) to prevent over-hydrolysis. X-ray diffraction confirms the crystalline structure, which directly impacts solubility and stability [4] [5].
Table 2: Crystallization Parameters for Sodium Salt Formation
Parameter | Optimal Range | Impact on Quality |
---|---|---|
Temperature | 0–5°C | Minimizes isotopic exchange |
Antisolvent Ratio | 1:3 (acetone:hexane) | Enhances crystal uniformity |
Stirring Rate | 200–300 rpm | Prevents agglomeration |
Sodium Precursor | 2-Ethylhexanoate | Reduces sodium carbonate impurities |
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8